molecular formula C28H19BrN6O2S B2360389 5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023375-97-4

5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2360389
CAS No.: 1023375-97-4
M. Wt: 583.46
InChI Key: JWNBNGBASFWNTE-UHFFFAOYSA-N
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Description

5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C28H19BrN6O2S and its molecular weight is 583.46. The purity is usually 95%.
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Scientific Research Applications

  • Copper-Catalyzed Synthesis and Cyclization : A study by Dao et al. (2017) detailed the synthesis of related compounds like benzo[4,5]imidazo[1,2-c]quinazolin-6-amines through a process involving copper-catalyzed C–N coupling and cyclization. They utilized 2-(2-Bromovinyl)benzimidazoles and 2-(2-bromophenyl)benzimidazoles, reacting them with cyanamide under specific conditions to afford the desired products (Dao et al., 2017).

  • N-Arylation and Cyclization Methods : Another study by Li et al. (2013) reported on the synthesis of quinazolin-4(3H)-ones via amidine N-arylation. This process involved reacting 2-bromo or 2-iodo benzoate esters with amidines to produce substituted quinazolin-4(3H)-ones (Li et al., 2013).

  • Cyclization of Alkylthio-4-oxopyrimidinyl Compounds : Jakubkienė et al. (2008) studied the synthesis and reactions of imidazo[1,2-a]pyrimidin-5(1H)-ones, which are structurally related to the compound . Their research involved treating [2-alkylthio-6-methyl-4-oxopyrimidin-3(4H)-yl]acetonitriles with sodium methoxide and ammonium chloride, leading to the formation of the target compounds (Jakubkienė et al., 2008).

Properties

IUPAC Name

5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19BrN6O2S/c29-17-9-10-24-31-18(12-25(36)34(24)14-17)15-38-28-33-22-8-4-2-6-20(22)26-32-23(27(37)35(26)28)11-16-13-30-21-7-3-1-5-19(16)21/h1-10,12-14,23,30H,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNBNGBASFWNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=O)N7C=C(C=CC7=N6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19BrN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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